molecular formula C8H8N4O2 B11906498 1,3-Dimethyl-1H-pyrazolo[3,4-D]pyrimidine-4-carboxylic acid

1,3-Dimethyl-1H-pyrazolo[3,4-D]pyrimidine-4-carboxylic acid

Cat. No.: B11906498
M. Wt: 192.17 g/mol
InChI Key: DMUJATLVRVGYNT-UHFFFAOYSA-N
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Description

1,3-Dimethyl-1H-pyrazolo[3,4-D]pyrimidine-4-carboxylic acid is a heterocyclic compound that belongs to the pyrazolopyrimidine family.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Dimethyl-1H-pyrazolo[3,4-D]pyrimidine-4-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3,4-dimethylpyrazole with formamide, followed by cyclization with a suitable reagent such as phosphorus oxychloride . The reaction conditions often require elevated temperatures and an inert atmosphere to ensure the desired product yield.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, optimization of reaction parameters such as temperature, pressure, and reagent concentration is crucial for maximizing yield and purity .

Chemical Reactions Analysis

Types of Reactions

1,3-Dimethyl-1H-pyrazolo[3,4-D]pyrimidine-4-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazolopyrimidine oxides, while reduction can produce alcohol derivatives .

Scientific Research Applications

1,3-Dimethyl-1H-pyrazolo[3,4-D]pyrimidine-4-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 1,3-Dimethyl-1H-pyrazolo[3,4-D]pyrimidine-4-carboxylic acid involves its interaction with molecular targets such as CDK2. The compound binds to the active site of the enzyme, inhibiting its activity and thereby disrupting the cell cycle. This inhibition leads to cell cycle arrest and apoptosis in cancer cells . Molecular docking studies have shown that the compound forms hydrogen bonds with key residues in the active site, enhancing its binding affinity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,3-Dimethyl-1H-pyrazolo[3,4-D]pyrimidine-4-carboxylic acid is unique due to its specific substitution pattern, which enhances its binding affinity and selectivity for CDK2. This makes it a promising candidate for the development of targeted anticancer therapies .

Properties

Molecular Formula

C8H8N4O2

Molecular Weight

192.17 g/mol

IUPAC Name

1,3-dimethylpyrazolo[3,4-d]pyrimidine-4-carboxylic acid

InChI

InChI=1S/C8H8N4O2/c1-4-5-6(8(13)14)9-3-10-7(5)12(2)11-4/h3H,1-2H3,(H,13,14)

InChI Key

DMUJATLVRVGYNT-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C2=NC=NC(=C12)C(=O)O)C

Origin of Product

United States

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